molecular formula C7H5FN2O B1334724 4-fluoro-1H-indazol-3-ol CAS No. 683748-50-7

4-fluoro-1H-indazol-3-ol

Cat. No.: B1334724
CAS No.: 683748-50-7
M. Wt: 152.13 g/mol
InChI Key: IPWWMTIKWNMANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring The presence of a fluorine atom at the 4-position and a hydroxyl group at the 3-position of the indazole ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-indazol-3-ol typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper(II) acetate and solvents like dimethyl sulfoxide under an oxygen atmosphere . Another method involves the condensation of ortho-fluorobenzaldehydes with hydrazine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-indazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the fluorine atom can lead to a variety of functionalized indazole derivatives .

Scientific Research Applications

4-Fluoro-1H-indazol-3-ol has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-1H-indazol-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a valuable compound for developing new materials and pharmaceuticals .

Properties

IUPAC Name

4-fluoro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWWMTIKWNMANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384605
Record name 4-fluoro-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683748-50-7
Record name 4-fluoro-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.